{3-[(3-amino-4-chloro-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol
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Overview
Description
{3-[(3-amino-4-chloro-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol is a chemical compound with the molecular formula C₈H₁₂ClN₃O₂ and a molecular weight of 217.65 g/mol . This compound is characterized by the presence of an oxetane ring, a pyrazole ring, and a methanol group, making it a unique structure in the field of organic chemistry.
Preparation Methods
The synthesis of {3-[(3-amino-4-chloro-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol involves multiple steps. One common synthetic route includes the reaction of 3-amino-4-chloro-1H-pyrazole with an oxetane derivative under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
{3-[(3-amino-4-chloro-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxetane and pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrazole ring.
Scientific Research Applications
{3-[(3-amino-4-chloro-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {3-[(3-amino-4-chloro-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
{3-[(3-amino-4-chloro-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol can be compared with other similar compounds, such as:
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: These compounds also contain a pyrazole ring and are studied for their anticancer properties.
Indole derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12ClN3O2 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
[3-[(3-amino-4-chloropyrazol-1-yl)methyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C8H12ClN3O2/c9-6-1-12(11-7(6)10)2-8(3-13)4-14-5-8/h1,13H,2-5H2,(H2,10,11) |
InChI Key |
ALZLAAXJHJIFPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CN2C=C(C(=N2)N)Cl)CO |
Origin of Product |
United States |
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